molecular formula C11H11BrO3 B13432920 Methyl 2-bromo-4-(2-oxopropyl)benzoate

Methyl 2-bromo-4-(2-oxopropyl)benzoate

Cat. No.: B13432920
M. Wt: 271.11 g/mol
InChI Key: XUKNFVVMKDSGGI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(2-oxopropyl)benzoate is a substituted benzoate ester characterized by a bromine atom at the ortho (2nd) position and a 2-oxopropyl group at the para (4th) position on the aromatic ring.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 2-bromo-4-(2-oxopropyl)benzoate

InChI

InChI=1S/C11H11BrO3/c1-7(13)5-8-3-4-9(10(12)6-8)11(14)15-2/h3-4,6H,5H2,1-2H3

InChI Key

XUKNFVVMKDSGGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-4-(2-oxopropyl)benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-(2-oxopropyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 2-bromo-4-(2-oxopropyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-(2-oxopropyl)benzoate involves its interaction with various molecular targets. The bromine atom and oxopropyl group can participate in different chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-bromo-4-(2-oxopropyl)benzoate Br (2), 2-oxopropyl (4) C₁₁H₁₁BrO₃ 287.11 Bromo + ketone substituents
Methyl 2-chlorobenzoate Cl (2) C₈H₇ClO₂ 170.59 Smaller halogen substituent
Methyl 2-amino-4-bromobenzoate NH₂ (2), Br (4) C₈H₈BrNO₂ 246.06 Amino + bromo substituents
Methyl 2,4-dihydroxy-6-methyl benzoate OH (2,4), CH₃ (6) C₉H₁₀O₄ 182.17 Hydroxyl + methyl groups
Methyl 3-bromo-4-methylbenzoate Br (3), CH₃ (4) C₉H₉BrO₂ 229.08 Bromo + methyl at meta/para positions

Key Observations :

  • Substituent Effects : The bromine atom in this compound increases molecular weight and steric hindrance compared to chloro or hydroxyl analogs. The 2-oxopropyl group introduces a ketone, enhancing polarity .
  • Positional Isomerism : Methyl 3-bromo-4-methylbenzoate () demonstrates how substituent positions alter properties. The ortho bromine in the target compound likely increases reactivity compared to meta-substituted analogs .

Physical and Chemical Properties

Solubility and Polarity
  • The 2-oxopropyl group in the target compound enhances polarity, suggesting higher solubility in polar solvents (e.g., acetone, methanol) compared to non-polar analogs like methyl 3-bromo-4-methylbenzoate .
  • Methyl 2-amino-4-bromobenzoate () has an amino group, increasing water solubility via hydrogen bonding, whereas the target compound’s ketone may limit aqueous solubility .
Thermal Stability
  • Brominated benzoates (e.g., Methyl 3-bromo-4-methylbenzoate) typically exhibit higher melting points (e.g., ~90–120°C) due to halogen-induced intermolecular forces. The target compound’s ketone group may lower its melting point compared to purely brominated analogs .

Reactivity and Stability

  • Electrophilic Substitution : The ortho bromine deactivates the aromatic ring, directing further substitution to the meta position. The 2-oxopropyl group’s electron-withdrawing nature may further stabilize the ring .
  • Hydrolysis : Methyl benzoates with electron-withdrawing groups (e.g., bromo, nitro) resist hydrolysis compared to methoxy or hydroxyl analogs. However, the ketone in the target compound could make it susceptible to nucleophilic attack at the carbonyl .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-bromo-4-(2-oxopropyl)benzoate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 2-bromo-4-(2-oxopropyl)benzoic acid with methanol under acid catalysis. Key steps include:
  • Substrate Preparation : Ensure high purity of the benzoic acid precursor (e.g., via recrystallization or column chromatography).
  • Catalyst Selection : Use H₂SO₄ or p-toluenesulfonic acid (PTSA) for esterification, monitoring progress via TLC or HPLC .
  • Yield Optimization : Control reaction temperature (60–80°C) and stoichiometric excess of methanol (3–5 equivalents). Post-reaction, neutralize the acid catalyst and isolate the product via liquid-liquid extraction .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm ester formation (e.g., methoxy group at δ ~3.9 ppm) and bromine substitution patterns (splitting in aromatic regions) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ketone/ester functional groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₁H₁₁BrO₃: theoretical ~287.0 g/mol) and fragmentation patterns .

Q. How can crystallographic data for this compound be obtained and interpreted?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in solvents like ethyl acetate/hexane. Use programs like SHELX for structure solution and refinement .
  • ORTEP Visualization : Generate thermal ellipsoid plots using ORTEP-III to assess molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the 2-oxopropyl and bromo substituents in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for energy minimization .
  • Reactivity Mapping : Simulate reaction pathways (e.g., nucleophilic aromatic substitution at the bromine site) using Gaussian or ORCA software .

Q. How can competing reaction pathways be analyzed when this compound is used in multicomponent reactions (e.g., oxadiazole synthesis)?

  • Methodological Answer :
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the ketone group) to track oxygen transfer in cyclization reactions .
  • Kinetic Studies : Monitor intermediates via in-situ FTIR or NMR to identify rate-determining steps. For example, the 2-oxopropyl group may act as a nucleophile in three-component reactions with isocyanides .

Q. What strategies mitigate side reactions during functionalization of the aromatic ring (e.g., bromine displacement)?

  • Methodological Answer :
  • Protecting Groups : Temporarily shield the ketone with acetals or silyl ethers to prevent undesired nucleophilic attack .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective bromine substitution while preserving the ester and ketone functionalities .

Q. How does steric hindrance from the 2-oxopropyl group influence regioselectivity in subsequent derivatization?

  • Methodological Answer :
  • Steric Maps : Use molecular modeling (e.g., Avogadro or PyMOL) to visualize steric bulk. Compare with experimental data from X-ray crystallography .
  • Competitive Experiments : Compare reaction outcomes with analogs lacking the 2-oxopropyl group (e.g., Methyl 2-bromo-4-methylbenzoate) to isolate steric effects .

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